Cas no 4651-80-3 (3-Thiophenecarboxylic acid, 2-(acetylamino)-4-methyl-, methyl ester)

3-Thiophenecarboxylic acid, 2-(acetylamino)-4-methyl-, methyl ester structure
4651-80-3 structure
Product Name:3-Thiophenecarboxylic acid, 2-(acetylamino)-4-methyl-, methyl ester
CAS No:4651-80-3
MF:C9H11NO3S
MW:213.253541231155
MDL:MFCD08695758
CID:1517425
PubChem ID:16640086
Update Time:2025-11-02

3-Thiophenecarboxylic acid, 2-(acetylamino)-4-methyl-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 3-Thiophenecarboxylic acid, 2-(acetylamino)-4-methyl-, methyl ester
    • methyl 2-acetamido-4-methylthiophene-3-carboxylate
    • 2-Acetylamino-4-methylthiophene-3-carboxylic acid methyl ester
    • AS-6429
    • 4651-80-3
    • 2-Acetylamino-4-methyl-thiophene-3-carboxylic acid methyl ester
    • 2-Acetylamino-4-methyl-thiophene-3-carboxylicacidmethylester
    • DTXSID20586290
    • AKOS000281963
    • MFCD08695758
    • MDL: MFCD08695758
    • Inchi: 1S/C9H11NO3S/c1-5-4-14-8(10-6(2)11)7(5)9(12)13-3/h4H,1-3H3,(H,10,11)
    • InChI Key: SQOFQSFSJHZTHZ-UHFFFAOYSA-N
    • SMILES: S1C=C(C)C(C(=O)OC)=C1NC(C)=O

Computed Properties

  • Exact Mass: 213.04603
  • Monoisotopic Mass: 213.04596439g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 83.6Ų

Experimental Properties

  • PSA: 55.4

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3-Thiophenecarboxylic acid, 2-(acetylamino)-4-methyl-, methyl ester Suppliers

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(CAS:4651-80-3)3-Thiophenecarboxylic acid, 2-(acetylamino)-4-methyl-, methyl ester
Order Number:A1161655
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:08
Price ($):316.0
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Additional information on 3-Thiophenecarboxylic acid, 2-(acetylamino)-4-methyl-, methyl ester

Introduction to 3-Thiophenecarboxylic acid, 2-(acetylamino)-4-methyl-, methyl ester (CAS No. 4651-80-3)

3-Thiophenecarboxylic acid, 2-(acetylamino)-4-methyl-, methyl ester, identified by the Chemical Abstracts Service registry number CAS No. 4651-80-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiophene derivatives family, a class of heterocyclic compounds known for their diverse biological activities and structural versatility. The presence of both an acetylamino group and a methyl ester substituent on the thiophene ring endows this molecule with unique chemical properties that make it a valuable scaffold for drug discovery and development.

The structural framework of 3-Thiophenecarboxylic acid, 2-(acetylamino)-4-methyl-, methyl ester consists of a thiophene core substituted at the 2-position with an acetylamino group and at the 4-position with a methyl group, esterified at the carboxyl terminus. This particular arrangement of functional groups contributes to its reactivity and potential interactions with biological targets. The acetylamino group (-NHCOCH₃) introduces both amine and carbonyl functionalities, which are common motifs in bioactive molecules, while the methyl ester (-COOCH₃) provides a handle for further chemical modifications, such as hydrolysis to yield a free carboxylic acid or conversion to other esters or amides.

In recent years, thiophene derivatives have been extensively studied due to their broad spectrum of pharmacological activities. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and antiviral applications. The specific configuration of 3-Thiophenecarboxylic acid, 2-(acetylamino)-4-methyl-, methyl ester makes it an intriguing candidate for further exploration in medicinal chemistry. Its ability to engage with multiple biological pathways suggests that it may serve as a lead compound for the development of novel therapeutic agents.

One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer and inflammation. By modulating kinase activity, thiophene-based compounds can disrupt aberrant signaling networks and restore normal cellular function. Preliminary studies have indicated that derivatives of thiophene carboxylic acids can interact with ATP-binding sites on kinases, leading to inhibition of their activity. The presence of the acetylamino group in 3-Thiophenecarboxylic acid, 2-(acetylamino)-4-methyl-, methyl ester may enhance its binding affinity by forming hydrogen bonds or participating in hydrophobic interactions with key residues in the kinase active site.

Furthermore, the compound's structural features suggest potential applications in drug design beyond kinase inhibition. The acetylamino group can be further functionalized to introduce additional pharmacophores or to improve solubility and bioavailability. For instance, coupling this compound with other heterocycles or aromatic systems could lead to hybrid molecules with enhanced biological activity. Additionally, the methyl ester functionality provides a convenient point for derivatization through enzymatic or chemical hydrolysis, allowing for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability.

Recent advancements in computational chemistry and molecular modeling have accelerated the process of identifying promising drug candidates like 3-Thiophenecarboxylic acid, 2-(acetylamino)-4-methyl-, methyl ester. These tools enable researchers to predict binding affinities, assess metabolic pathways, and optimize molecular structures before conducting costly wet-lab experiments. By leveraging these technologies, scientists can rapidly screen large libraries of compounds and identify those most likely to exhibit desired biological effects. This high-throughput approach has been instrumental in uncovering novel therapeutic agents derived from thiophene scaffolds.

The synthesis of 3-Thiophenecarboxylic acid, 2-(acetylamino)-4-methyl-, methyl ester presents an interesting challenge due to the need to introduce multiple functional groups onto the thiophene ring while maintaining regioselectivity. Traditional synthetic routes often involve multi-step sequences that require careful control over reaction conditions to avoid unwanted side products. However, recent innovations in synthetic methodologies have made it possible to construct complex heterocyclic structures more efficiently. For example, transition-metal-catalyzed cross-coupling reactions have enabled the introduction of diverse substituents at specific positions on the thiophene ring with high precision.

The pharmacokinetic profile of 3-Thiophenecarboxylic acid, 2-(acetylamino)-4-methyl-, methyl ester is another critical factor that must be considered during drug development. Factors such as absorption, distribution, metabolism, and excretion (ADME) properties determine how effectively a drug reaches its target site within the body and how long it remains active before being eliminated. Preliminary studies suggest that modifications to the molecular structure can significantly impact these parameters. For instance, optimizing solubility by adjusting the balance between hydrophilic and hydrophobic groups can enhance oral bioavailability while minimizing systemic toxicity.

In conclusion,3-Thiophenecarboxylic acid, 2-(acetylamino)-4-methyl-, methyl ester (CAS No. 4651-80-3) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities. Its versatility as a scaffold for drug discovery makes it particularly valuable for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for thiophene derivatives,3-Thiophenecarboxylic acid, 2-(acetylamino)-4-methyl-, methyl ester, will undoubtedly play an important role in shaping future advances in medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:4651-80-3)3-Thiophenecarboxylic acid, 2-(acetylamino)-4-methyl-, methyl ester
A1161655
Purity:99%
Quantity:1g
Price ($):316.0
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